molecular formula C9H21N3O B13949481 4-(3-Methoxypiperazin-1-YL)butan-1-amine CAS No. 98958-52-2

4-(3-Methoxypiperazin-1-YL)butan-1-amine

Cat. No.: B13949481
CAS No.: 98958-52-2
M. Wt: 187.28 g/mol
InChI Key: KWZHVVUIXXZTIH-UHFFFAOYSA-N
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Description

4-(3-Methoxypiperazin-1-YL)butan-1-amine is a piperazine derivative featuring a methoxy-substituted aromatic ring and a butylamine side chain. This compound is synthetically accessible via alkylation reactions, as demonstrated by the use of N-(4-bromobutyl)phthalimide to achieve yields exceeding 70% . Its structural motif—a piperazine ring linked to a primary amine via a four-carbon chain—renders it a versatile intermediate in medicinal chemistry, particularly for targeting neurotransmitter receptors (e.g., serotonin or histamine receptors) .

Properties

CAS No.

98958-52-2

Molecular Formula

C9H21N3O

Molecular Weight

187.28 g/mol

IUPAC Name

4-(3-methoxypiperazin-1-yl)butan-1-amine

InChI

InChI=1S/C9H21N3O/c1-13-9-8-12(7-5-11-9)6-3-2-4-10/h9,11H,2-8,10H2,1H3

InChI Key

KWZHVVUIXXZTIH-UHFFFAOYSA-N

Canonical SMILES

COC1CN(CCN1)CCCCN

Origin of Product

United States

Preparation Methods

The synthesis of 4-(3-Methoxypiperazin-1-yl)butan-1-amine typically involves the reaction of 3-methoxypiperazine with butan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-(3-Methoxypiperazin-1-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-(3-Methoxypiperazin-1-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methoxypiperazin-1-yl)butan-1-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine

  • Structure : Differs in the methoxy group position (2-methoxyphenyl vs. 3-methoxypiperazine).
  • Synthesis : Achieved via similar alkylation strategies with N-(4-bromobutyl)phthalimide, yielding >70% .

4-(Piperidin-1-yl)butan-1-amine

  • Structure : Replaces piperazine with piperidine, removing one nitrogen atom.
  • Properties : Reduced hydrogen-bonding capacity due to the absence of a secondary amine. This may lower solubility but improve lipophilicity (higher LogP) .
  • Applications : Used in anticancer research, highlighting the impact of heterocycle choice on biological targeting .

Substituent Variations

3-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine (7a)

  • Modification : Fluorine substitution at the 3-position of the butanamine chain.
  • Impact : Fluorine’s electron-withdrawing effect may enhance metabolic stability and alter binding kinetics .

4-(Methylsulfanyl)butan-1-amine (61)

  • Structure : Features a methylsulfanyl group instead of piperazine.
  • Synthesis : Intermediate for sulforaphane analogs, emphasizing the role of sulfur in redox activity .

Chain Length and Functional Group Modifications

3-(Piperidin-1-yl)propan-1-amine

  • Structure : Shorter three-carbon chain vs. four-carbon in the target compound.
  • Effects : Reduced flexibility may limit receptor docking, as seen in histamine H3 receptor antagonists .

4-(4,5,6,7-Tetrabromo-1H-benzo[d]imidazol-1-yl)butan-1-amine (TBIa)

  • Structure : Incorporates a tetrabromobenzimidazole group.
  • Activity : Acts as a CK2 kinase inhibitor, illustrating how bulky substituents can enhance target specificity but reduce solubility .

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